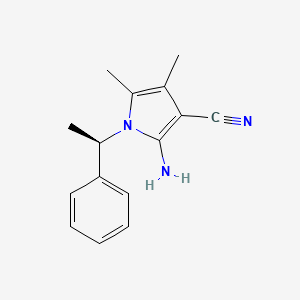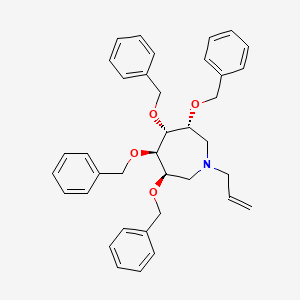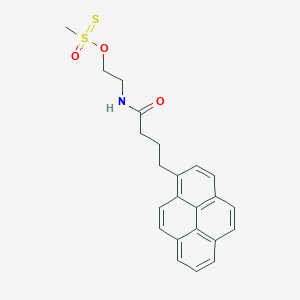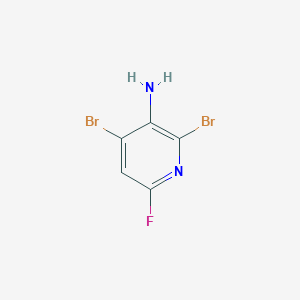![molecular formula C12H9NO4 B12855766 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate in the presence of acetic acid and glycerol. This reaction is typically carried out at a temperature of around 80°C and results in good to excellent yields . Another method involves the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of common reagents and mild reaction conditions suggests that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: This compound is similar in structure but contains an amino group instead of an acetyl group.
3-(2-Furyl)acrylic acid: Another similar compound with a furan ring instead of a benzoxazole ring.
Uniqueness
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific combination of functional groups and its benzoxazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(E)-3-(2-acetyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-3-8(11(9)17-12)5-6-10(15)16/h2-6H,1H3,(H,15,16)/b6-5+ |
InChI Key |
XZKQYDYUBDAVOM-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)

![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)

![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)

